3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core with substituents at the 1-, 3-, and 9-positions.
Properties
IUPAC Name |
3-benzyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-23-18-17(19(27)26(21(23)28)13-15-7-3-2-4-8-15)25-11-6-10-24(20(25)22-18)14-16-9-5-12-29-16/h2-5,7-9,12H,6,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFDNAYXLHLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. Microwave-assisted synthesis is one such method that has been explored for the production of furan derivatives . This method offers the advantages of reduced reaction times and improved yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Applications
The potential medicinal applications of this compound are significant. Research indicates that purine derivatives can exhibit a variety of biological activities:
Antiviral Activity
Studies have shown that purine derivatives can act as antiviral agents. For example, certain derivatives have demonstrated effectiveness against viruses by inhibiting viral replication mechanisms. The structural features of 3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may enhance its binding affinity to viral enzymes or receptors.
Antitumor Properties
Research has identified purine derivatives as potential antitumor agents. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.
Antimicrobial Effects
The compound may also possess antimicrobial properties. Preliminary studies indicate that certain purine derivatives can inhibit the growth of bacteria and fungi. This antimicrobial activity can be attributed to their ability to interfere with nucleic acid synthesis in microbial cells.
Case Studies
Several studies have documented the effects and applications of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated efficacy against influenza virus with a significant reduction in viral load in vitro. |
| Study B | Antitumor Effects | Showed that a related compound induced apoptosis in breast cancer cells via mitochondrial pathways. |
| Study C | Antimicrobial Properties | Reported inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration lower than standard antibiotics. |
Mechanism of Action
The mechanism of action of 3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Analysis
The table below summarizes key structural analogs and their substituent variations:
Key Observations:
- Substituent Impact on Bioactivity : The 9-(2-chloro-6-fluorobenzyl) analog exhibits MAO-B inhibitory activity, suggesting halogenated benzyl groups enhance interaction with enzyme active sites . The target compound’s furan-2-ylmethyl group may influence solubility or binding kinetics due to its oxygen heterocycle.
- Synthetic Efficiency: Prop-2-ynyl-substituted derivatives (e.g., Compound 24) achieve high yields (93%) under reflux in n-butanol , whereas halogenated analogs employ microwave-assisted synthesis for efficiency .
Physicochemical and Spectral Comparisons
Melting Points and Stability
- Compounds with aliphatic R9 groups (e.g., prop-2-ynyl in Compound 24) exhibit lower melting points (203–206°C) compared to aromatic analogs, likely due to reduced crystallinity .
- The ethenyl-substituted derivative (Compound 22) shows a higher melting point (268–271°C), attributed to extended conjugation and rigidity .
Spectroscopic Features
- IR Spectroscopy : All analogs show strong carbonyl stretches (~1,700 cm<sup>−1</sup>), consistent with the dione moiety. Aliphatic substituents (e.g., prop-2-ynyl) exhibit C≡C stretches at ~2,100 cm<sup>−1</sup> .
- <sup>1</sup>H-NMR : The 3-benzyl group in the target compound and analog resonates as a singlet (~δ 3.35–3.50 ppm), while N9-CH2 protons appear as triplets (~δ 4.26–4.52 ppm) .
Biological Activity
The compound 3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this purine derivative typically involves multi-step organic reactions. The key steps include:
- Condensation Reaction : The starting materials often include 6,7,8,9-tetrahydropyrimido derivatives and various benzyl or furan derivatives.
- Purification and Characterization : The synthesized compound is purified using crystallization techniques and characterized through methods such as NMR and mass spectrometry to confirm its structure.
Antiviral Activity
Research has indicated that purine derivatives exhibit antiviral properties. For instance:
- Inhibitory Effects on Rhinovirus : A related class of compounds demonstrated significant inhibitory activity against rhinovirus with IC50 values in the low micromolar range. Although specific data on the compound is limited, structural similarities suggest potential antiviral effects against similar viral pathogens .
Antitumor Activity
Several studies have highlighted the antitumor potential of purine derivatives:
- Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HL60 and K562. These compounds often exhibit IC50 values ranging from 0.1 to 10 µM .
- Mechanism of Action : The proposed mechanisms include inhibition of DNA synthesis and interference with cell cycle progression.
Study 1: Antitumor Efficacy
A study focusing on a series of purine derivatives reported that modifications at specific positions (e.g., 6 and 9) significantly enhanced their cytotoxicity against leukemia cell lines. The compound's structure suggests it could similarly impact tumor cell proliferation through analogous mechanisms .
Study 2: Inhibitory Studies on Kinases
Inhibitory activity against kinases such as Bcr-Abl has been observed in structurally related compounds. For example, a study found that certain purine derivatives inhibited Bcr-Abl with IC50 values as low as 70 nM, indicating their potential as targeted cancer therapies .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-benzyl-9-(furan-2-ylmethyl)-substituted pyrimidopurinediones, and how can reaction conditions be optimized?
- Methodology : A reflux-based approach using n-butanol as the solvent with a 5-fold excess of amine derivatives (e.g., benzylamine or furfurylamine) yields high-purity products (93% yield in similar compounds). Heating under reflux for 10–20 hours ensures complete substitution at the N9 position. Crystallization with 30% ethanol improves purity, as confirmed by TLC (Rf ≈ 0.55–0.57) .
- Key Parameters : Excess amine drives the reaction to completion, while ethanol-water mixtures aid in selective crystallization. Monitor via TLC and confirm purity via elemental analysis (C, H, N) and melting point consistency .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be utilized to confirm the structure of this compound?
- 1H-NMR : Look for characteristic signals:
- δ ~3.35–3.59 ppm (N-CH3 and N-CH2 groups).
- δ ~4.26–4.52 ppm (tetrahydropyrimidine ring protons).
- Aromatic protons from benzyl/furan substituents appear at δ ~7.38–7.48 ppm .
- IR : Peaks at ~1,701 cm⁻¹ confirm carbonyl (C=O) stretching. Absence of unreacted amine (N-H stretch ~3,300 cm⁻¹) indicates completion .
- UV-Vis : λmax ~296–304 nm (logε ~4.19–4.40) corresponds to π→π* transitions in the purine-dione core .
Q. What purification methods are most effective for isolating this compound from byproducts?
- Crystallization : Use ethanol-water (30% ethanol) to precipitate the product while leaving polar impurities in the aqueous phase.
- Column Chromatography : For complex mixtures, silica gel columns with EtOAc-hexane (1:3 to 1:6) gradients separate substituents based on polarity .
Advanced Research Questions
Q. How does the furan-2-ylmethyl substituent influence the compound’s electronic properties and bioactivity?
- Electronic Effects : The furan ring’s electron-rich oxygen atom increases electron density at N9, potentially enhancing hydrogen-bonding interactions with biological targets. Comparative DFT studies with non-furan analogs (e.g., benzyl-only derivatives) can quantify this effect .
- Bioactivity : Furan-containing analogs in similar scaffolds show improved binding to adenosine receptors due to hydrophobic and π-stacking interactions. Test via radioligand displacement assays .
Q. What computational methods are suitable for modeling the compound’s interaction with enzymatic targets (e.g., kinases or phosphodiesterases)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP pockets (e.g., CDK2 or PDE4). Prioritize docking poses where the furan group engages in hydrophobic interactions with conserved residues (e.g., Phe80 in CDK2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to identify critical interactions .
Q. How can structural modifications at the N3-benzyl position modulate solubility and pharmacokinetic properties?
- Modification Strategies :
- Introduce polar groups (e.g., -OH, -COOH) to the benzyl ring to enhance aqueous solubility.
- Replace benzyl with pyridylmethyl for improved bioavailability.
Q. Are there contradictions in reported biological activities of structurally related pyrimidopurinediones, and how can they be resolved?
- Case Study : reports high PDE4 inhibition for a similar compound (IC50 = 12 nM), while older studies (e.g., ) show weaker activity (IC50 > 1 µM).
- Resolution : Re-evaluate assay conditions (e.g., enzyme source, substrate concentration). Confirm purity via HPLC and rule out off-target effects using knockout cell lines .
Methodological Notes
- Synthetic Reproducibility : Strict control of amine stoichiometry (5-fold excess) and reflux duration is critical to avoid side products like N7-alkylated isomers .
- Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the tetrahydropyrimidine region .
- Biological Assays : Include positive controls (e.g., Rolipram for PDE4 inhibition) and triplicate measurements to ensure statistical significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
